molecular formula C22H45AlO B13779476 Aluminum, ((3Z)-3-decen-1-olato)dihexyl- CAS No. 68892-18-2

Aluminum, ((3Z)-3-decen-1-olato)dihexyl-

Cat. No.: B13779476
CAS No.: 68892-18-2
M. Wt: 352.6 g/mol
InChI Key: UUZQZFYFIKBACX-IRYVOTIRSA-N
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Description

Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is a complex organoaluminum compound. Organoaluminum compounds are known for their diverse applications in organic synthesis, catalysis, and materials science. This particular compound features a decen-1-olato ligand, which is a derivative of decene, and two hexyl groups attached to the aluminum center. The unique structure of this compound imparts specific chemical properties and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- typically involves the reaction of aluminum alkyls with decen-1-ol. One common method is the reaction of trihexylaluminum with (3Z)-3-decen-1-ol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reactive aluminum species. The reaction can be represented as follows:

Al(C6H13)3+(3Z)-3-decen-1-olAl((3Z)-3-decen-1-olato)dihexyl-+C6H14\text{Al(C}_6\text{H}_{13})_3 + \text{(3Z)-3-decen-1-ol} \rightarrow \text{Al((3Z)-3-decen-1-olato)dihexyl-} + \text{C}_6\text{H}_{14} Al(C6​H13​)3​+(3Z)-3-decen-1-ol→Al((3Z)-3-decen-1-olato)dihexyl-+C6​H14​

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of inert atmospheres. The purity of the starting materials and the final product is crucial for its applications, so purification steps such as distillation or recrystallization may be employed.

Chemical Reactions Analysis

Types of Reactions

Aluminum, ((3Z)-3-decen-1-olato)dihexyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form aluminum oxide and other by-products.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: The decen-1-olato ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Ligand exchange reactions can be facilitated by using other alcohols or amines.

Major Products Formed

    Oxidation: Aluminum oxide (Al2O3) and hexane.

    Reduction: Reduced aluminum species and corresponding alcohols.

    Substitution: New organoaluminum compounds with different ligands.

Scientific Research Applications

Chemistry

In chemistry, Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is used as a catalyst in various organic reactions, including polymerization and hydroalumination. Its ability to activate small molecules makes it valuable in synthetic chemistry.

Biology

While direct biological applications are limited, the compound’s derivatives may be explored for their potential in drug delivery and as intermediates in the synthesis of biologically active molecules.

Medicine

Industry

In the industrial sector, this compound is used in the production of high-performance materials, including polymers and coatings. Its reactivity and ability to form stable complexes make it useful in various manufacturing processes.

Mechanism of Action

The mechanism of action of Aluminum, ((3Z)-3-decen-1-olato)dihexyl- involves the coordination of the decen-1-olato ligand to the aluminum center. This coordination enhances the reactivity of the aluminum atom, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application. For example, in polymerization reactions, the compound may activate monomers, facilitating their polymerization into long chains.

Comparison with Similar Compounds

Similar Compounds

    Triethylaluminum (Al(C2H5)3): A simpler organoaluminum compound used in similar applications.

    Diisobutylaluminum hydride (DIBAL-H): A reducing agent with different reactivity.

    Aluminum isopropoxide (Al(OiPr)3): Used in organic synthesis and as a catalyst.

Uniqueness

Aluminum, ((3Z)-3-decen-1-olato)dihexyl- is unique due to its specific ligand structure, which imparts distinct reactivity and properties. The presence of the decen-1-olato ligand allows for unique coordination chemistry and reactivity compared to simpler organoaluminum compounds.

Properties

CAS No.

68892-18-2

Molecular Formula

C22H45AlO

Molecular Weight

352.6 g/mol

IUPAC Name

[(Z)-dec-3-enoxy]-dihexylalumane

InChI

InChI=1S/C10H19O.2C6H13.Al/c1-2-3-4-5-6-7-8-9-10-11;2*1-3-5-6-4-2;/h7-8H,2-6,9-10H2,1H3;2*1,3-6H2,2H3;/q-1;;;+1/b8-7-;;;

InChI Key

UUZQZFYFIKBACX-IRYVOTIRSA-N

Isomeric SMILES

CCCCCC/C=C\CCO[Al](CCCCCC)CCCCCC

Canonical SMILES

CCCCCCC=CCCO[Al](CCCCCC)CCCCCC

Origin of Product

United States

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